3-Cyclobutylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

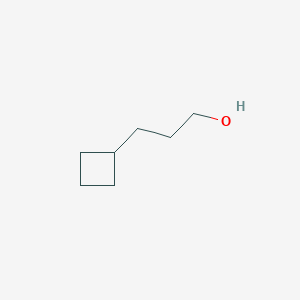

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c8-6-2-5-7-3-1-4-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIQXIMFAPTQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597252 | |

| Record name | 3-Cyclobutylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21782-48-9 | |

| Record name | 3-Cyclobutylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Cyclobutylpropan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Cyclobutylpropan-1-ol

Foreword

To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide on this compound. The cyclobutane moiety, once a synthetic curiosity, is now increasingly recognized for its profound impact on the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3] Its unique structural and electronic properties offer a compelling tool for medicinal chemists to navigate the complex challenges of drug design. This guide moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind the chemical behavior of this compound, thereby empowering its strategic application in research and development.

The Cyclobutane Motif: A Strategic Asset in Medicinal Chemistry

The incorporation of a cyclobutane ring into molecular scaffolds is a deliberate strategy to impart specific, desirable properties. Unlike more flexible acyclic chains or larger cycloalkanes, the puckered, strained four-membered ring offers a unique conformational rigidity.[1] This structural constraint can be pivotal in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.

Furthermore, the cyclobutane unit is valued for its relative chemical inertness and its ability to improve metabolic stability by blocking sites susceptible to metabolic degradation.[1] Its three-dimensional nature provides a scaffold to orient key pharmacophoric groups in distinct vectors, which can be crucial for optimizing interactions within a receptor's binding pocket.[1] this compound serves as a valuable building block, providing this strategic cyclobutane core attached to a flexible three-carbon chain terminating in a reactive primary alcohol, ready for diverse synthetic transformations.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and development.

Physicochemical Data

The essential physicochemical properties of this compound are summarized below. This data, compiled from established chemical databases, provides a quantitative foundation for its handling, reaction design, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [4][5] |

| Molecular Weight | 114.19 g/mol | [4][5] |

| CAS Number | 21782-48-9 | [4][5] |

| IUPAC Name | This compound | [4] |

| XLogP3 | 1.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Topological Polar Surface Area | 20.2 Ų | [4][5] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The following is an expert analysis of its expected spectral data, crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule's hydrogen environments. The signals for the protons on the oxygen-bearing carbon (Hα) are expected to be deshielded by the electronegative oxygen atom, appearing in the 3.4-4.5 δ range.[6] The hydroxyl proton (O-H) signal is typically a broad singlet, and its position can vary depending on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. Due to symmetry, the cyclobutane ring will show distinct signals, while the propyl chain will add three additional signals, with the carbon attached to the hydroxyl group (Cα) being the most downfield of the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol.[7] The presence of C-H stretching vibrations from the alkyl chain and cyclobutane ring will be observed around 2850–2960 cm⁻¹.[7] A distinct C-O stretching vibration is also expected around 1050–1150 cm⁻¹.[7]

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) would be observed at m/z 114. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.

Caption: Structure of this compound with key positions labeled.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its primary alcohol functional group. This group serves as a versatile handle for elaboration into a variety of other functionalities, with oxidation to the corresponding carboxylic acid being a cornerstone transformation.

Oxidation to 3-Cyclobutylpropanoic Acid

The conversion of a primary alcohol to a carboxylic acid is a fundamental and powerful transformation in organic synthesis.[8][9] The resulting carboxylic acid, 3-cyclobutylpropanoic acid, is a key intermediate for forming amides, esters, and other derivatives, making it a critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients.

There are numerous methods to achieve this oxidation; however, for substrates with sensitive functional groups or for syntheses demanding high yields and purity, modern catalytic methods are preferred.[8][10] A highly efficient and environmentally conscious protocol utilizes a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) catalyst in a two-step, one-pot procedure.[8][10]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 4. This compound | C7H14O | CID 18999713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

3-Cyclobutylpropan-1-ol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Cyclobutylpropan-1-ol

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. Any ambiguity can lead to misinterpreted biological activity, flawed patent claims, and significant delays in development pipelines. This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound (Molecular Formula: C₇H₁₄O, Molecular Weight: 114.19 g/mol ).[1][2] We move beyond a simple recitation of data to explain the causal logic behind the selection of each analytical technique and the interpretation of the resulting data. This document serves as a practical framework for researchers, scientists, and drug development professionals, demonstrating how a confluence of spectroscopic and spectrometric evidence provides an unassailable structural proof.

Introduction: The Imperative for Unambiguous Identification

This compound is a primary alcohol containing both an aliphatic chain and a saturated carbocyclic ring. While seemingly simple, its structure presents several key features that must be rigorously confirmed: the length of the propyl chain, the position of the hydroxyl group, the integrity of the cyclobutyl ring, and the precise point of attachment between the chain and the ring. This guide employs a logical workflow, beginning with mass spectrometry to establish the molecular formula and gross structural features, followed by infrared spectroscopy to confirm the primary functional group, and culminating in a suite of advanced one- and two-dimensional nuclear magnetic resonance (NMR) experiments to map the atomic connectivity in detail.

Caption: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining Mass and Fragmentation

The first step in any structure elucidation is to confirm the molecular weight and formula. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) further provides a characteristic fragmentation pattern that offers the first clues to the molecule's substructures.

Key Fragmentation Pathways

Alcohols exhibit two primary fragmentation pathways in electron ionization (EI) mass spectrometry: α-cleavage and dehydration.[3][4][5]

-

α-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For a primary alcohol, this results in a resonance-stabilized cation with m/z = 31 ([CH₂OH]⁺). Cleavage of the C3-C4 bond (loss of the cyclobutyl group) is also a form of α-cleavage relative to the ring, which would yield a significant fragment.

-

Dehydration: The molecule can lose a water molecule (18 amu), resulting in an alkene radical cation [M-18]⁺.[3][4]

-

Cyclic Fragmentation: Cyclic alcohols often produce a characteristic peak at m/z 57 through a complex ring-cleavage mechanism.[6]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent like dichloromethane or hexane. For improved volatility and peak shape, derivatization via silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.[7]

-

GC Parameters:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Start at 50°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an alcohol, the key absorbances are from the O-H and C-O stretching vibrations.[3][8]

-

O-H Stretch: A very strong and characteristically broad absorption band is expected in the 3200-3600 cm⁻¹ region.[3][9] The broadness is a direct result of intermolecular hydrogen bonding between alcohol molecules.[10]

-

C-O Stretch: A strong, sharp absorption band is expected between 1050-1260 cm⁻¹. For a primary alcohol, this peak typically appears around 1050-1075 cm⁻¹.[8][11]

Table 1: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity & Shape | Causality |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Intermolecular Hydrogen Bonding[10] |

| C-H Stretch (sp³) | 2850 - 3000 | Strong, Sharp | Aliphatic C-H bonds |

| C-O Stretch | 1050 - 1075 | Strong, Sharp | C-O bond of a primary alcohol[8][11] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using a clean, empty ATR crystal as the reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon skeleton and the placement of protons within the molecule. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

-

Chemical Shift: Protons adjacent to the electronegative oxygen atom (on C1) will be deshielded and appear downfield (3.4-4.5 ppm).[12][13] The other aliphatic protons on the chain and ring will appear upfield (0.9-2.2 ppm).[14]

-

Integration: The relative area under each peak will correspond to the number of protons in that environment.

-

Splitting: The signal for the C1 protons is expected to be a triplet, as it is coupled to the two protons on C2. The hydroxyl proton typically appears as a broad singlet due to rapid exchange with trace acidic impurities, though it can be confirmed by a "D₂O shake" experiment where the peak disappears.[13]

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The broadband-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to determine the multiplicity of each carbon.[15][16][17]

-

DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative (inverted) peaks.[17][18] Quaternary carbons do not appear in DEPT spectra.[16]

For this compound, we expect to see 7 unique carbon signals. The DEPT experiments will confirm the presence of one CH group (C4) and six CH₂ groups (C1, C2, C3, C5, C6, C7).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | Assignment | Predicted ¹H Shift (ppm), Mult. | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |

|---|---|---|---|---|

| 1 | -C H₂-OH | ~3.6, t | ~62 | Negative |

| 2 | -C H₂- | ~1.6, m | ~30 | Negative |

| 3 | -C H₂- | ~1.5, m | ~35 | Negative |

| 4 | >C H- | ~2.1, m | ~37 | Positive |

| 5, 7 | -C H₂- (ring) | ~1.8, m | ~29 | Negative |

| 6 | -C H₂- (ring) | ~1.7, m | ~19 | Negative |

| - | -OH | variable, br s | - | - |

(Note: Predicted shifts are estimates. The two CH₂ groups at C5 and C7 may be diastereotopic and appear as separate signals.)

2D NMR: Assembling the Pieces

2D NMR experiments reveal correlations between nuclei, providing the definitive evidence for atomic connectivity.

-

COSY (¹H-¹H Correlation SpectroscopY): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[19] We expect to see cross-peaks connecting H1↔H2, H2↔H3, and H3↔H4, confirming the propyl chain and its connection to the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (one-bond correlation).[19][20] This experiment definitively links the proton and carbon assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.[19][20]

Crucial HMBC Correlations for this compound:

-

H1 → C2: Confirms the H1-C1-C2 link.

-

H3 → C2, C4, C5, C7: This is the most critical correlation, as it proves the connection of the propyl chain (at C3) to the cyclobutyl ring (at C4) and shows proximity to the adjacent ring carbons (C5, C7).

-

H4 → C3, C5, C6, C7: Confirms the connectivity within the ring and back to the propyl chain.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-90, and DEPT-135 spectra.

-

2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. The HMBC experiment should be optimized to detect long-range couplings of ~8 Hz.[19]

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Conclusion: Synthesis of Evidence

The structure of this compound is unequivocally confirmed by the collective and self-validating data from multiple analytical techniques. Mass spectrometry establishes the correct molecular formula (C₇H₁₄O) and shows fragmentation patterns consistent with a primary alcohol containing a cyclobutyl ring. IR spectroscopy confirms the presence of the hydroxyl functional group. Finally, a full suite of 1D and 2D NMR experiments provides the definitive atomic-level map: ¹H and ¹³C NMR identify all unique proton and carbon environments, DEPT confirms their multiplicities, COSY traces the proton-proton coupling network along the chain and within the ring, HSQC links each proton to its parent carbon, and crucial HMBC correlations unambiguously establish the connectivity between the n-propyl alcohol chain and the cyclobutyl ring at the C3 position. This rigorous, multi-faceted approach leaves no doubt as to the structure of the molecule.

References

- IR Spectroscopy Tutorial: Alcohols. (n.d.). University of Colorado Boulder.

- Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax.

- DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.

- Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). (2025, December). BenchChem.

- DEPT 13C NMR Spectroscopy. (n.d.). Fiveable.

- Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts.

- DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.

- Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.

- DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax.

- Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM. (2024, April 2). Adi Chemistry YouTube Channel.

-

PubChem. (2007, December 4). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Guidechem. (n.d.). This compound 21782-48-9 wiki.

- GCMS Section 6.10 - Alcohols. (n.d.). Whitman College.

- Spectroscopy of Alcohols and Phenols. (n.d.). In Organic Chemistry: A Tenth Edition. Cengage.

- Alcohols. (n.d.). OpenOChem Learn.

- Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts.

- Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). Danny Allwood YouTube Channel.

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.

Sources

- 1. This compound | C7H14O | CID 18999713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. GCMS Section 6.10 [people.whitman.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alcohols | OpenOChem Learn [learn.openochem.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fiveable.me [fiveable.me]

- 17. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 20. m.youtube.com [m.youtube.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 3-Cyclobutylpropan-1-ol

Abstract

The cyclobutane motif is a strained four-membered carbocycle that has garnered increasing attention in medicinal chemistry and drug development. Its unique puckered structure and conformational rigidity can impart favorable properties to small molecules, such as increased metabolic stability, improved binding affinity by filling hydrophobic pockets, and reduced planarity.[1] The synthesis of functionalized cyclobutane-containing building blocks is therefore of critical importance. This guide provides an in-depth technical overview of two robust and reliable synthetic pathways to this compound, a valuable intermediate for further chemical elaboration. The methodologies discussed—Wittig olefination followed by reduction, and Grignard coupling followed by hydroboration-oxidation—are presented with detailed mechanistic insights, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

The Strategic Importance of the Cyclobutane Moiety

Historically, the cyclobutane ring was often viewed as a synthetic curiosity due to its inherent ring strain. However, modern medicinal chemistry has embraced this structural unit as a "bioisostere" for various functional groups, including phenyl rings and gem-dimethyl groups. Its three-dimensional nature allows for precise vectoral orientation of substituents, which can be crucial for optimizing ligand-receptor interactions.[1] Molecules incorporating cyclobutane rings are found in a range of biologically active compounds, including natural products and clinical drug candidates, where they contribute to enhanced potency and improved pharmacokinetic profiles.[2][3] The target molecule, this compound, provides a cyclobutane core with a flexible three-carbon linker terminating in a primary alcohol, a versatile functional handle for diversification through esterification, etherification, or oxidation.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The target molecule can be disconnected in several ways to reveal readily available starting materials. This guide will focus on two practical disconnections that leverage common and high-yielding transformations in organic chemistry.

Caption: Retrosynthetic pathways for this compound.

Synthetic Pathway I: Wittig Olefination and Subsequent Reduction

This pathway constructs the three-carbon chain by first performing a Wittig reaction on cyclobutanecarboxaldehyde to form an α,β-unsaturated ester, which is subsequently reduced to the target saturated primary alcohol.

Mechanistic Rationale

The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[4][5] For this synthesis, a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is chosen. Stabilized ylides are generally less reactive than non-stabilized ones and typically yield the (E)-alkene as the major product.[4]

The second step involves the reduction of the α,β-unsaturated ester, ethyl 3-cyclobutylacrylate. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as it is capable of reducing both the carbon-carbon double bond (via 1,2- or 1,4-addition) and the ester carbonyl to a primary alcohol in a single operation.

Reaction Workflow

Caption: Workflow for the Wittig-based synthesis pathway.

Experimental Protocols

Step A: Synthesis of Ethyl 3-cyclobutylacrylate

-

Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) and dry toluene (100 mL).

-

Reaction Initiation: Add cyclobutanecarboxaldehyde (1.0 equivalent) dropwise to the stirring suspension at room temperature.[6][7]

-

Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Cool the reaction mixture to room temperature. Filter to remove the triphenylphosphine oxide byproduct. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 3-cyclobutylacrylate as a clear oil.

Step B: Synthesis of this compound

-

Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

-

Reagent Preparation: Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (50 mL) and cool the flask to 0 °C in an ice bath.

-

Substrate Addition: Dissolve ethyl 3-cyclobutylacrylate (1.0 equivalent) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

-

Workup and Purification: Carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it thoroughly with THF. Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.

Data Summary Table

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp. | Time | Avg. Yield |

| A | Cyclobutanecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Toluene | Reflux | 12-16 h | 80-90% |

| B | Ethyl 3-cyclobutylacrylate | - | LiAlH₄ | THF | 0 °C to RT | 4-6 h | 85-95% |

Synthetic Pathway II: Grignard Coupling and Hydroboration-Oxidation

This alternative route involves the formation of a C-C bond using a Grignard reagent followed by a regioselective hydration of an alkene to install the primary alcohol.

Mechanistic Rationale

The first step is a Grignard reaction , but used here as a coupling reaction rather than an addition to a carbonyl.[8] Cyclobutylmagnesium bromide is prepared from cyclobutyl bromide and magnesium metal. This potent nucleophile then displaces the bromide from allyl bromide to form allylcyclobutane.

The second step is the hydroboration-oxidation of the terminal alkene, allylcyclobutane. This two-stage reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes.[9][10] Borane (BH₃), typically complexed with THF, adds across the double bond, with the boron atom attaching to the less sterically hindered terminal carbon. Subsequent oxidation with basic hydrogen peroxide replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry, yielding the desired primary alcohol.[11][12]

Reaction Workflow

Caption: Workflow for the Grignard/Hydroboration pathway.

Experimental Protocols

Step A: Synthesis of Allylcyclobutane

-

Apparatus Setup: A 250 mL three-neck round-bottom flask is flame-dried and equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.

-

Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small portion of a solution of cyclobutyl bromide (1.0 equivalent) in anhydrous THF (100 mL) to initiate the reaction (a crystal of iodine may be added if needed). Once initiated, add the remaining cyclobutyl bromide solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of the Grignard reagent.[13]

-

Coupling Reaction: Cool the Grignard solution to 0 °C. Add a solution of allyl bromide (1.0 equivalent) in anhydrous THF (20 mL) dropwise via the dropping funnel.

-

Reaction Conditions: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain crude allylcyclobutane.

Step B: Synthesis of this compound

-

Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

-

Hydroboration: Place a solution of allylcyclobutane (1.0 equivalent) in anhydrous THF (50 mL) in the flask and cool to 0 °C. Add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 1.1 equivalents of BH₃) dropwise.

-

Reaction Conditions: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and sequentially add 3 M aqueous sodium hydroxide (NaOH) (1.5 equivalents) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (1.5 equivalents), ensuring the temperature does not rise excessively.

-

Workup and Purification: Stir the mixture at room temperature for 2 hours. Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by flash column chromatography or distillation to yield this compound.

Data Summary Table

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp. | Time | Avg. Yield |

| A | Cyclobutyl Bromide | Allyl Bromide | Mg | THF | 0 °C to RT | 5-7 h | 70-80% |

| B | Allylcyclobutane | - | BH₃·THF, H₂O₂/NaOH | THF | 0 °C to RT | 3-4 h | 90-98% |

Comparative Analysis and Conclusion

Both synthetic pathways presented are effective for the preparation of this compound.

-

Pathway I (Wittig/Reduction): This route is highly reliable and generally high-yielding. The primary byproduct, triphenylphosphine oxide, can sometimes complicate purification, but its low solubility in nonpolar solvents often allows for easy removal by filtration. The use of LiAlH₄ requires stringent anhydrous conditions and careful handling.

-

Pathway II (Grignard/Hydroboration): This route is arguably more elegant and atom-economical. The hydroboration-oxidation step is known for its exceptional regioselectivity and high yields.[10] However, the initial Grignard formation can be sensitive to moisture and the purity of the magnesium and alkyl halide.

The choice between these routes may depend on the availability of starting materials, the scale of the reaction, and the laboratory's familiarity with the required reagents. For instance, if cyclobutanecarboxaldehyde is more readily available than cyclobutyl bromide, Pathway I would be preferred. Conversely, the high selectivity and yield of the hydroboration step in Pathway II make it very attractive. Both methods provide researchers with robust and validated options for accessing this valuable cyclobutane-containing building block for applications in drug discovery and materials science.

References

-

Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Cutshall, N. S., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Cutshall, N. S., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. Available at: [Link]

-

Cutshall, N. S., et al. (2013). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications. inno-pharmchem.com. Available at: [Link]

-

Frongia, A., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. ACS Figshare. Available at: [Link]

-

Roquitte, B. C., & Walters, W. D. (1959). The Thermal Decomposition of Cyclobutanecarboxaldehyde. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes | Request PDF. ResearchGate. Available at: [Link]

-

Roquitte, B. C. (1974). The gas-phase photolysis of cyclobutanecarbaldehyde. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Wikipedia. Available at: [Link]

-

LibreTexts. (n.d.). 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration. Chemistry LibreTexts. Available at: [Link]

-

Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). Hydroboration-Oxidation. Chemistry Steps. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Grignard reaction. Wikipedia. Available at: [Link]

-

The Reaction Map. (n.d.). Wittig Reaction - Common Conditions. The Reaction Map. Available at: [Link]

-

Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 3. [PDF] Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities | Semantic Scholar [semanticscholar.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. Grignard reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 11. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 3-Cyclobutylpropan-1-ol (CAS: 21782-48-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclobutylpropan-1-ol is a primary alcohol featuring a cyclobutane ring, a structural motif of increasing importance in medicinal chemistry. The unique conformational properties and metabolic stability imparted by the cyclobutane moiety make it an attractive building block in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic data for characterization, potential applications in drug discovery, and essential safety information.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 21782-48-9 | [4] |

| Molecular Formula | C₇H₁₄O | [4] |

| Molecular Weight | 114.19 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | C1CC(C1)CCCO | [5] |

| LogP (calculated) | 1.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis of this compound

A robust and reliable synthesis of this compound can be envisioned through two primary retrosynthetic pathways. This guide will focus on the reduction of a carboxylic acid precursor, a common and generally high-yielding method for the preparation of primary alcohols.[6]

Proposed Synthetic Pathway: Reduction of 3-Cyclobutylpropanoic Acid

The synthesis of this compound can be efficiently achieved by the reduction of 3-cyclobutylpropanoic acid. This precursor can be synthesized via several routes, including the malonic ester synthesis with cyclobutylmethyl bromide. The final reduction step is the focus of the detailed protocol below.

Caption: Potential applications in drug development.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not readily available. However, based on its structure as a primary alcohol, the following general safety precautions should be observed, similar to those for other flammable liquid alcohols like ethanol and isopropanol. [7][8][9]

-

Physical Hazards: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. [10]* Health Hazards: May cause eye and skin irritation. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

-

Janssen, M. A. C. H., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(12), 1183-1196. Available at: [Link]

-

Bolli, M. H., et al. (2016). The Discovery of N-(4-Methoxyphenyl)-N,2-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (ACT-281954), a Potent, Orally Active, Non-Brain-Penetrant, Dual Orexin Receptor Antagonist. Journal of Medicinal Chemistry, 59(10), 4746-4763. Available at: [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in drug discovery: a new building block. Angewandte Chemie International Edition, 49(26), 4516-4520. Available at: [Link]

-

De Fusco, C., et al. (2017). The cyclobutane ring in medicinal chemistry. Future Medicinal Chemistry, 9(13), 1545-1565. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Amyl alcohol, mixture of primary alcohols, 98%. Available at: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Ethanol. Available at: [Link]

-

Airgas. Isopropyl Alcohol - SAFETY DATA SHEET. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Ethanol. Available at: [Link]

-

Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Available at: [Link]

-

Organic Syntheses. 6-CHLORO-1-HEXENE. Coll. Vol. 7, p.108 (1990); Vol. 62, p.14 (1984). Available at: [Link]

-

Organic Syntheses. 2-METHYLBUTANAL-1-d. Coll. Vol. 6, p.771 (1988); Vol. 56, p.32 (1977). Available at: [Link]

-

Scribd. Approximate 1H and 13C NMR Shifts. Available at: [Link]

-

NIST. 3-Cyclopentyl-1-propanol. In NIST Chemistry WebBook. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. Available at: [Link]

-

Organic Syntheses. tert-BUTYL (2-HYDROXYETHYL)CARBAMATE. Vol. 97, p.220 (2020). Available at: [Link]

-

Organic Syntheses. CYCLOHEXYLCARBINOL. Coll. Vol. 2, p.156 (1943); Vol. 11, p.32 (1931). Available at: [Link]

-

ResearchGate. Representatively, the 1H (a) and 13C NMR spectra of 3a (b). Available at: [Link]

-

Filo. The reaction of cyclohexyl magnestum bromide with formaldehyde followed b.. Available at: [Link]

-

YouTube. Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. Available at: [Link]

-

PubChem. 3-[Cyclobutyl(propan-2-yl)amino]propan-1-ol. Available at: [Link]

-

PubChem. 1-Cyclobutylpropan-1-ol. Available at: [Link]

-

PubChem. 3-Cyclopropylbutan-1-ol. Available at: [Link]

-

Chegg. Solved what product is formed when this compound. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. Available at: [Link]

-

WebAssign. Experiment 3 - Reduction of a Ketone. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-1-ol. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

-

University of Calgary. 13C NMR of 1-Propanol. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanols. Available at: [Link]

-

Organic Syntheses. L-VALINOL. Coll. Vol. 7, p.534 (1990); Vol. 64, p.182 (1986). Available at: [Link]

-

ResearchGate. Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. Available at: [Link]

-

NIST. 3-Phenylpropanol. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. 1-Propanol. In NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates [ouci.dntb.gov.ua]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C7H14O | CID 18999713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. airgas.com [airgas.com]

- 9. chemos.de [chemos.de]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of 3-Cyclobutylpropan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Profile of 3-Cyclobutylpropan-1-ol

Foreword

As the landscape of medicinal chemistry continually evolves, the exploration of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is of paramount importance. Cycloalkanes, and particularly strained ring systems like cyclobutane, have garnered significant interest as bioisosteric replacements for larger, more flexible, or aromatic moieties. The cyclobutane motif can impart a unique conformational rigidity and metabolic stability, making it a valuable component in modern drug design.

This guide provides a comprehensive technical overview of this compound, a versatile building block situated at the intersection of these strategic design principles. We will delve into its core physicochemical properties, its characteristic reactivity as both a primary alcohol and a cyclobutane-containing molecule, and the analytical methodologies required for its unambiguous characterization. The insights and protocols herein are curated for the practicing research scientist and drug development professional, aiming to bridge the gap between fundamental chemistry and practical application in the laboratory.

Molecular Identity and Structural Elucidation

This compound is a primary alcohol featuring a cyclobutane ring connected to a propanol chain. This unique combination of a strained aliphatic ring and a flexible linker with a reactive hydroxyl group makes it a valuable synthon in organic chemistry.

Molecular Structure:

Caption: 2D Structure of this compound

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 21782-48-9 | [1][2] |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Canonical SMILES | C1CC(C1)CCCO | [1] |

| InChIKey | KLIQXIMFAPTQLG-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical properties of this compound are dictated by its molecular weight, the presence of a hydrogen-bond-donating hydroxyl group, and the overall molecular shape imparted by the cyclobutane ring. While extensive experimental data is not widely published, a combination of computed properties and analogous compound data provides a reliable profile.

Table of Physicochemical Properties:

| Property | Value (Predicted/Computed) | Notes and Justification |

| Boiling Point | ~180-190 °C | Predicted based on structurally similar alcohols like 3-Cyclopentyl-1-propanol (207 °C) and adjusting for the smaller ring size. The hydroxyl group significantly increases the boiling point compared to a simple alkane of similar mass due to hydrogen bonding. |

| Melting Point | Not available | Expected to be a low-melting solid or a liquid at room temperature. Aliphatic alcohols of this size are often liquids unless high symmetry allows for efficient crystal packing. |

| Density | ~0.90 - 0.95 g/cm³ | Estimated based on the general density of aliphatic alcohols. |

| Solubility | Moderately soluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | The polar hydroxyl group allows for hydrogen bonding with water, conferring some aqueous solubility. The C7 hydrocarbon portion limits this solubility but ensures miscibility with organic solvents. |

| LogP (Octanol/Water Partition Coefficient) | 1.9 | [1] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1][2] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is dominated by the primary alcohol functional group. The cyclobutane ring is generally stable under common synthetic conditions but can participate in ring-opening reactions under more forcing conditions (e.g., with strong acids or hydrogenation catalysts), a property that is less relevant for typical drug synthesis transformations.

Reactions of the Hydroxyl Group

The primary alcohol is a versatile handle for a wide array of chemical transformations, making this molecule an excellent starting material for the synthesis of more complex derivatives.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (3-cyclobutylpropanal) or carboxylic acid (3-cyclobutylpropanoic acid). The choice of oxidant is critical to control the outcome.

-

To Aldehyde: Mild conditions using reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or Swern oxidation are effective. These are chosen to avoid over-oxidation to the carboxylic acid.

-

To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or a two-step procedure involving one of the milder oxidations followed by a Pinnick oxidation (using sodium chlorite) will yield the carboxylic acid.

-

-

Esterification and Etherification:

-

Esterification: Reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or with a more reactive acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) will form the corresponding ester. This is a fundamental transformation for creating prodrugs or modifying solubility.

-

Etherification: The alcohol can be deprotonated with a strong base (e.g., NaH) to form the alkoxide, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide.

-

-

Conversion to Leaving Groups: The hydroxyl group is a poor leaving group but can be readily converted into a better one for nucleophilic substitution reactions.

-

Tosylation/Mesylation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base converts the alcohol to a tosylate or mesylate, which are excellent leaving groups for Sₙ2 reactions.

-

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly to the corresponding alkyl chloride or bromide.

-

Caption: Key Synthetic Transformations of this compound

Experimental Protocols for Characterization

Unambiguous characterization of this compound and its derivatives is essential. The following section outlines standard, self-validating protocols for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition:

-

¹H NMR: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.

-

-

Expected ¹H NMR Signals (in CDCl₃):

-

~3.6 ppm (triplet): The two protons on the carbon bearing the hydroxyl group (-CH₂OH). The triplet splitting is due to coupling with the adjacent CH₂ group.

-

~1.5-2.0 ppm (multiplets): Protons of the cyclobutane ring and the two CH₂ groups of the propyl chain. These signals will likely overlap, creating a complex multiplet region.

-

~1.2 ppm (broad singlet): The hydroxyl proton (-OH). Its chemical shift can vary with concentration and temperature, and it may not show coupling.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

~62 ppm: The carbon attached to the oxygen (-CH₂OH).

-

~18-35 ppm: A set of signals corresponding to the remaining aliphatic carbons of the propyl chain and the cyclobutane ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

-

Expected Key Absorptions:

-

~3300 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the alcohol. The broadness is due to hydrogen bonding.

-

~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic (sp³) carbons.

-

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification.

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Analysis:

-

Molecular Ion (M⁺): Look for the molecular ion peak at m/z = 114. This peak may be weak or absent in EI-MS for primary alcohols.

-

Key Fragments: Expect to see a prominent peak at m/z = M-18, corresponding to the loss of a water molecule. Another common fragmentation would be the loss of the cyclobutyl group or cleavage along the propyl chain.

-

Caption: Analytical Workflow for Structural Verification

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and organic synthesis. Its physicochemical properties, characterized by moderate lipophilicity and the presence of a reactive hydroxyl group, make it an ideal starting point for the construction of more complex molecules. The synthetic accessibility of its alcohol moiety to a wide range of standard transformations allows for its strategic incorporation into lead compounds, where the cyclobutane unit can serve as a non-aromatic, conformationally constrained bioisostere. The protocols and data presented in this guide provide a solid technical foundation for scientists looking to leverage the unique properties of this compound in their research and development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Cyclopentyl-1-propanol (CAS 767-05-5). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Cyclobutylpropan-1-ol: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-cyclobutylpropan-1-ol, a valuable building block in organic synthesis and drug discovery. The document details its fundamental physicochemical properties, outlines a robust synthetic route, and offers in-depth, field-proven protocols for its analytical characterization using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies for the confident synthesis, purification, and analysis of this compound, ensuring high purity and structural integrity in their research and development endeavors.

Introduction: The Significance of the Cyclobutyl Moiety in Medicinal Chemistry

The cyclobutyl moiety is an increasingly important structural motif in modern drug discovery. Its unique conformational properties, acting as a rigid spacer and a bioisostere for various functional groups, offer a compelling strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, with its terminal primary alcohol, serves as a key intermediate for introducing the cyclobutylpropyl group into a wide range of molecular scaffolds. A thorough understanding of its synthesis and analytical characterization is therefore paramount for its effective utilization in medicinal chemistry and organic synthesis.

This guide provides a detailed exploration of this compound, beginning with its fundamental properties and moving into practical, validated methodologies for its preparation and analysis.

Physicochemical Properties of this compound

A precise understanding of the physicochemical properties of this compound is the foundation for its effective handling, purification, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 21782-48-9 | [2] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Not experimentally determined; predicted to be in the range of 180-200 °C | - |

| Solubility | Soluble in organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water. | - |

Synthesis of this compound: A Validated Approach

While various synthetic strategies can be envisioned for the preparation of this compound, a reliable and scalable approach involves the reduction of 3-cyclobutylpropanoic acid. This method is advantageous due to the commercial availability of the starting carboxylic acid and the high efficiency of modern reducing agents.

Proposed Synthetic Pathway: Reduction of 3-Cyclobutylpropanoic Acid

The synthesis commences with the reduction of 3-cyclobutylpropanoic acid using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

Addition of Carboxylic Acid: A solution of 3-cyclobutylpropanoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Potential Impurities and Byproducts

The primary impurities to consider in this synthesis are:

-

Unreacted 3-cyclobutylpropanoic acid: Incomplete reduction will result in the presence of the starting material.

-

Solvent residues: Residual THF and diethyl ether from the workup.

-

Over-reduction products (less likely): While unlikely with LiAlH₄, other reducing agents could potentially lead to the formation of cyclobutylpropane.

Analytical Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following sections detail the standard analytical protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.[5]

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 70 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Expected Results:

-

Purity: A single major peak in the chromatogram indicates a high degree of purity.

-

Molecular Ion: The mass spectrum may show a small molecular ion peak (M⁺) at m/z 114. However, for primary alcohols, the molecular ion is often weak or absent.[6]

-

Fragmentation Pattern: Expect to see characteristic fragments for a primary alcohol, such as a prominent peak at m/z 31 ([CH₂OH]⁺) resulting from alpha-cleavage.[6] Other significant fragments may include the loss of water ([M-18]⁺) at m/z 96 and the loss of a propyl group.

Sources

IUPAC name for 3-Cyclobutylpropan-1-ol

An In-depth Technical Guide to the Systematic Nomenclature and Properties of 3-Cyclobutylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical research and pharmaceutical development, precision in communication is paramount. The unambiguous identification of a chemical entity through systematic nomenclature is the foundation upon which reproducible science is built. The International Union of Pure and Applied Chemistry (IUPAC) provides a universal language that transcends regional and historical naming conventions, ensuring that a chemical formula corresponds to one unique name.

This guide provides a comprehensive analysis of the IUPAC name for the molecule this compound. As a Senior Application Scientist, my objective is to move beyond a superficial definition, delving into the logical framework of IUPAC rules that lead to its name. We will explore the molecule's structural characteristics, physicochemical properties, and its potential context in chemical synthesis. This document is designed for professionals who require a deep and functional understanding of chemical nomenclature as it applies to the complex structures often encountered in modern research.

Part 1: Systematic IUPAC Nomenclature Analysis

The name "this compound" is derived through a hierarchical set of rules designed to deconstruct a molecule into its core components: a principal functional group, a parent chain, and its substituents. The process is a logical, step-wise system that ensures a unique and descriptive name.

Step 1: Identification of the Principal Functional Group

The primary determinant of a molecule's chemical family and the suffix of its IUPAC name is the principal functional group. In this structure, the hydroxyl (-OH) group is the highest-priority group present.

-

Rule: The presence of a hydroxyl group classifies the compound as an alcohol.[1][2]

-

Application: Consequently, the IUPAC name will end with the suffix "-ol".[3][4][5]

Step 2: Determination of the Parent Chain

The parent chain is the longest continuous carbon chain that contains the carbon atom bonded to the principal functional group.[3][5] A critical decision point for this molecule is whether to designate the cyclobutane ring or the propyl chain as the parent.

-

Rule: When a functional group is part of an acyclic (non-cyclic) chain, that chain is typically chosen as the parent, even if a connected ring has more carbon atoms. The chain containing the principal functional group takes precedence.[6]

-

Application: The hydroxyl group is attached to a three-carbon chain. This chain is therefore the parent structure. A three-carbon alkane is propane. By replacing the "-e" with "-ol", the parent name becomes "propanol".

Step 3: Numbering the Parent Chain

To specify the location of the functional group and any substituents, the parent chain must be numbered.

-

Rule: The chain is numbered from the end that gives the carbon atom bearing the principal functional group the lowest possible number (locant).[2][3][4]

-

Application: To give the hydroxyl-bearing carbon the lowest number, we start numbering from the right side of the chain as depicted below. This assigns the -OH group to carbon 1. The name is therefore refined to "propan-1-ol".

Figure 1: Numbering of the parent chain to assign the lowest locant to the hydroxyl group.

Figure 1: Numbering of the parent chain to assign the lowest locant to the hydroxyl group.

Step 4: Identification and Naming of Substituents

Any group attached to the parent chain that is not part of the parent itself is a substituent.

-

Rule: A cycloalkane attached as a substituent is named by changing the suffix "-ane" to "-yl".[7][8]

-

Application: The molecule has a four-carbon ring (cyclobutane) attached to the propanol chain. As a substituent, it is named "cyclobutyl".

Step 5: Assembling the Full IUPAC Name

The final step is to combine the names and locants of the substituent(s) and the parent chain into the complete, unambiguous name.

-

Rule: The full name is assembled as: (Substituent Locant)-(Substituent Name)(Parent Name)-(Principal Group Locant)-(Suffix).

-

Application:

-

Substituent Locant: The cyclobutyl group is on carbon 3 .

-

Substituent Name: cyclobutyl

-

Parent Name: propan

-

Principal Group Locant & Suffix: -1-ol

-

Combining these components yields the final IUPAC name: This compound .[9]

The logical flow for determining the IUPAC name is illustrated in the diagram below.

Caption: Logical workflow for the systematic IUPAC naming of this compound.

Part 2: Structural Elucidation and Properties

An understanding of a molecule's physical and chemical properties is essential for its application in research and development.

Chemical Structure:

-

Molecular Formula: C₇H₁₄O

-

2D Structure: HO-CH₂-CH₂-CH₂-C₄H₇

Physicochemical Properties

The following table summarizes key computed properties for this compound, which are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | [9][10] |

| XLogP3-AA | 1.9 | [10] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | [10] |

| Topological Polar Surface Area | 20.2 Ų | [10] |

| Complexity | 57.4 | [10] |

Classification of Alcohol

-

Rule: Alcohols are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms directly bonded to the carbinol carbon (the carbon bearing the -OH group).[1][5]

-

Analysis: In this compound, the carbinol carbon (C1) is bonded to only one other carbon atom (C2 of the propyl chain).

Part 3: Context in Chemical Synthesis and Research

Molecules like this compound, which feature a cycloalkyl group appended to a functionalized linear chain, are valuable building blocks in medicinal chemistry. The cyclobutyl moiety can impart favorable properties such as metabolic stability and conformational rigidity, while the primary alcohol provides a reactive handle for further chemical transformations.

Hypothetical Synthesis Protocol: A Self-Validating System

To illustrate its preparation, we present a robust and field-proven protocol for the synthesis of this compound via the reduction of a suitable carboxylic acid ester precursor, ethyl 3-cyclobutylpropanoate. This method is a cornerstone of organic synthesis.

Objective: To synthesize this compound with high purity.

Principle: The reduction of an ester to a primary alcohol is efficiently achieved using a powerful hydride-donating agent, such as Lithium Aluminum Hydride (LiAlH₄). The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding primary alcohol after an aqueous workup to protonate the resulting alkoxide intermediate.

Experimental Protocol

Step 1: Reaction Setup

-

A 500 mL three-necked round-bottom flask is oven-dried and assembled hot under a stream of dry nitrogen.

-

Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.

-

Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous diethyl ether (150 mL) in the flask. Cool the suspension to 0 °C using an ice-water bath.

Step 2: Addition of Ester

-

Dissolve ethyl 3-cyclobutylpropanoate (1.0 eq.) in anhydrous diethyl ether (50 mL).

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 60 minutes, maintaining the internal temperature below 5 °C.

-

Causality Insight: Slow, controlled addition is critical to manage the highly exothermic reaction and prevent dangerous side reactions.

-

Step 3: Reaction and Quenching

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Cool the mixture back to 0 °C.

-

Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Trustworthiness Note: This specific quenching procedure (Fieser method) is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying the workup.

-

Step 4: Workup and Purification

-

Stir the resulting white suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Step 5: Product Characterization

-

¹H NMR & ¹³C NMR: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns to ensure all expected protons and carbons are present and correctly assigned.

-

FT-IR Spectroscopy: Verify the presence of a broad O-H stretch (approx. 3300 cm⁻¹) and the absence of the C=O stretch from the starting ester (approx. 1735 cm⁻¹).

-

Mass Spectrometry: Confirm the molecular weight of the product (m/z = 114.19).

The workflow for this synthetic protocol is outlined below.

Caption: A typical laboratory workflow for the synthesis of this compound.

Conclusion

The IUPAC name this compound is a precise descriptor derived from a systematic application of established nomenclature rules. This guide has dissected the logic behind its name, from the identification of the principal functional group to the numbering and assembly of its constituent parts. By understanding this framework, researchers can confidently identify and communicate complex chemical structures. Furthermore, the analysis of its properties and a plausible synthetic route provide a practical context for this molecule, highlighting its identity as a primary alcohol and a potentially useful building block in scientific discovery. Adherence to systematic nomenclature remains a critical pillar of scientific integrity and innovation.

References

-

CK-12 Foundation. (2025). Nomenclature of Alcohol, Phenol, and Ethers. Available at: [Link]

-

Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples. Available at: [Link]

-

Fiveable. (n.d.). Naming Cycloalkanes | Organic Chemistry Class Notes. Available at: [Link]

-

OpenOChem Learn. (n.d.). Naming Alcohols. Available at: [Link]

-

Chemistry LibreTexts. (2024). 4.1: Naming Cycloalkanes. Available at: [Link]

-

Chemistry LibreTexts. (2024). 17.1: Naming Alcohols and Phenols. Available at: [Link]

-

Chemistry LibreTexts. (2022). 14.2: Alcohols - Nomenclature and Classification. Available at: [Link]

-

University of Calgary. (n.d.). Substituted Cycloalkanes. Available at: [Link]

-

OpenStax. (2023). 4.1 Naming Cycloalkanes - Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). 4.1: Naming Cycloalkanes. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18999713, this compound. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. IUPAC Naming Conventions for Alcohols | Rules & Examples - Lesson | Study.com [study.com]

- 5. Naming Alcohols | OpenOChem Learn [learn.openochem.org]

- 6. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C7H14O | CID 18999713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

A Comprehensive Spectroscopic Analysis of 3-Cyclobutylpropan-1-ol: An In-depth Technical Guide

Abstract

This technical guide provides a detailed spectroscopic characterization of 3-cyclobutylpropan-1-ol (CAS No. 21782-48-9), a valuable building block in synthetic organic chemistry.[1][2] The document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. Predicted spectral data are presented in a clear, tabular format, accompanied by in-depth interpretations and the causal reasoning behind the expected spectral features. Standardized experimental protocols for data acquisition are also detailed. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural elucidation of this compound.

Introduction: The Structural Significance of this compound